molecular formula C15H13ClN2O3 B11025114 4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide

Cat. No.: B11025114
M. Wt: 304.73 g/mol
InChI Key: ZXDPCSLMFQWROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Acylation: The nitrated product is then subjected to acylation with 3,4-dimethylaniline in the presence of a suitable acylating agent such as acetic anhydride or acetyl chloride.

The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature, often between 0°C and 50°C, to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: 4-amino-N-(3,4-dimethylphenyl)-2-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chloro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research domains.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-5-12(7-10(9)2)17-15(19)13-6-4-11(16)8-14(13)18(20)21/h3-8H,1-2H3,(H,17,19)

InChI Key

ZXDPCSLMFQWROS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.